An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid is crucial for its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | Calculated |
| Molecular Weight | 268.06 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid | Inferred |
Characterization of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid would typically involve a suite of analytical techniques to confirm its identity and purity. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the isoxazole and bromophenyl rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the C=N stretch of the isoxazole ring.
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the compound.
Synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid: A Step-by-Step Protocol
The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through a multi-step process, commencing from commercially available starting materials. The key steps involve the formation of the isoxazole ring via a [3+2] cycloaddition reaction, followed by the hydrolysis of a precursor ester.
Step 1: Synthesis of 3-Bromobenzaldehyde Oxime
The initial step involves the conversion of 3-bromobenzaldehyde to its corresponding oxime. This reaction is a standard condensation reaction.
Protocol:
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Dissolve 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine.
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Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
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If using an alcoholic solvent, add a base such as sodium hydroxide or potassium carbonate to neutralize the HCl salt of hydroxylamine.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
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The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-bromobenzaldehyde oxime.
Step 2: Synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
The core isoxazole ring is constructed via a [3+2] cycloaddition reaction between an in situ generated nitrile oxide from the oxime and an appropriate alkyne.
Protocol:
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Dissolve 3-bromobenzaldehyde oxime (1 equivalent) and methyl propiolate (1.1 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran.
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Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise to the reaction mixture at 0°C to generate the nitrile oxide in situ.
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Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
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The reaction is then quenched with water, and the product is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product, Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, is then purified by column chromatography on silica gel.
Step 3: Hydrolysis to 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.
Protocol:
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Dissolve Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.
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Add a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (2-3 equivalents).
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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After completion, the organic solvent is removed under reduced pressure.
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The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.
Caption: Synthetic pathway for 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.
Applications in Drug Discovery and Development
The 5-(3-bromophenyl)isoxazole-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutics targeting a variety of diseases. The isoxazole ring system is a privileged structure in medicinal chemistry, known to be a bioisostere for other functional groups and to participate in key binding interactions with biological targets.
Potential as Anticancer Agents
Numerous studies have highlighted the anticancer potential of isoxazole-containing compounds.[4] These molecules can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation and survival. The 3-bromophenyl substituent can be strategically employed to explore interactions with specific pockets within target proteins, potentially enhancing potency and selectivity. The carboxylic acid group can be used to improve solubility or to act as a key binding element, for instance, by forming salt bridges with basic residues in an active site.
Role as Anti-inflammatory Agents
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 5-(3-bromophenyl)isoxazole-3-carboxylic acid make it a candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.
Antimicrobial and Other Therapeutic Areas
The versatility of the isoxazole scaffold extends to the development of antimicrobial agents. By modifying the substituents on the phenyl and isoxazole rings, it is possible to design compounds with activity against a range of bacterial and fungal pathogens. Furthermore, isoxazole derivatives have been explored for their potential in treating neurological disorders and metabolic diseases.[5]
Caption: Potential applications of the core scaffold in drug discovery.
Conclusion and Future Directions
5-(3-Bromophenyl)isoxazole-3-carboxylic acid represents a valuable building block for the synthesis of novel drug candidates. Its straightforward synthesis and the versatility of its chemical structure provide a solid foundation for the exploration of a wide range of biological activities. Future research in this area will likely focus on the synthesis of libraries of derivatives based on this scaffold, followed by high-throughput screening to identify lead compounds for various therapeutic targets. Further optimization of these leads through structure-activity relationship (SAR) studies, coupled with in-depth pharmacological and toxicological profiling, will be crucial for advancing these compounds through the drug development pipeline. The insights provided in this guide aim to facilitate and inspire further research into the therapeutic potential of this promising class of molecules.
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